molecular formula C17H20N2O5 B2946831 Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate CAS No. 1421528-30-4

Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate

Cat. No.: B2946831
CAS No.: 1421528-30-4
M. Wt: 332.356
InChI Key: KKJGPJCBPXHYHG-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate is a synthetic organic compound that serves as a valuable biochemical building block and intermediate in medicinal chemistry and pharmacology research. This molecule features a hybrid structure combining a 2-carbamoylphenoxy ether linked via a but-2-yn-1-yl spacer to an ethyl 4-oxobutanoate moiety through an amide bond. Its molecular architecture, particularly the alkyne linker and amide functionality, makes it a compound of interest for developing targeted therapeutic agents. The structural motifs present in this compound suggest potential applications as a key intermediate in the synthesis of more complex molecules for biological evaluation. Its amide and ester groups can undergo various transformations or participate in molecular recognition, making it a versatile scaffold for constructing potential protease inhibitors, enzyme substrates, or receptor ligands. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), particularly in projects aiming to modulate protein-protein interactions or develop targeted covalent inhibitors where the alkyne linker can be functionalized. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

ethyl 4-[4-(2-carbamoylphenoxy)but-2-ynylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-23-16(21)10-9-15(20)19-11-5-6-12-24-14-8-4-3-7-13(14)17(18)22/h3-4,7-8H,2,9-12H2,1H3,(H2,18,22)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJGPJCBPXHYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC#CCOC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(2-carbamoylphenoxy)but-2-yn-1-amine, which is then reacted with ethyl 4-oxobutanoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The phenoxy and carbamoyl groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its role as a drug candidate for treating various diseases.

    Industry: The compound’s reactivity and stability make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate (Compound A) with key analogs based on substituents, molecular properties, and reported activities:

Compound Substituents/Modifications Molecular Weight Key Features Reported Applications References
Compound A 2-Carbamoylphenoxy, but-2-yn-1-yl linker ~365.3 (estimated) Rigid alkyne spacer; carbamoyl group for H-bonding Hypothesized as enzyme inhibitor intermediate
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate 4-tert-Butylphenyl 262.35 Hydrophobic tert-butyl group; increased lipophilicity Antimicrobial studies (MIC values)
Ethyl 4-biphenyl-4-yl-4-oxobutanoate Biphenyl-4-yl 298.34 Biphenyl rigidity; π-π stacking capability Organic electronics, pharmaceutical intermediate
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (ECB) 5-Chloro-2-methoxyphenyl 256.71 Electron-withdrawing Cl and electron-donating OMe Laboratory reagent, solubility in polar solvents
Ethyl 4-(2-aminophenyl)-4-oxobutanoate 2-Aminophenyl 221.25 Primary amine for H-bonding and protonation Precursor for metal complexes
Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate 2-Cl-4,5-diF-phenyl 288.67 Halogenated aromatic ring; high electronegativity Synthetic intermediate for agrochemicals

Key Observations:

Substituent Effects: Hydrophobicity: Compounds with tert-butyl (e.g., ) or halogenated aryl groups (e.g., ) exhibit higher lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

Structural Rigidity :

  • The but-2-yn-1-yl spacer in Compound A introduces conformational rigidity, which may enhance binding affinity to structured protein pockets compared to flexible alkyl chains (e.g., ).

Biological Activity :

  • Analogs with tert-butyl or halogenated aryl groups show antimicrobial activity (MIC: 2–32 µg/mL) , whereas Compound A’s carbamoyl group may shift activity toward eukaryotic targets like kinases or proteases.

Synthetic Accessibility: Compound A’s synthesis likely involves coupling a 2-carbamoylphenoxy-but-2-yn-1-yl amine to ethyl 4-oxobutanoate, analogous to methods for Ethyl 4-(indolin-1-yl)-4-oxobutanoate (27% yield via acid catalysis) .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Property Compound A Ethyl 4-biphenyl-4-yl-4-oxobutanoate Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
LogP (Predicted) ~2.8 3.9 2.5
PSA (Ų) ~90 52 66
Solubility (Water) Low Insoluble Moderate
Melting Point N/A 98–100°C Liquid at RT

Biological Activity

Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include an ethyl ester functional group, a butanoyl moiety, and a 2-carbamoylphenoxy group linked to a but-2-yn-1-yl chain through an amino group. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders.

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : Approximately 319.4 g/mol
  • IUPAC Name : this compound

Biological Activity

Preliminary studies suggest that this compound may exhibit several biological activities relevant to pharmacology:

  • Metabolic Pathways : The compound has been indicated to interact with cellular pathways involved in lipid metabolism and insulin resistance, which may offer therapeutic benefits for conditions such as diabetes and obesity.
  • Protein Interaction : Its structural features may enable it to act as an inhibitor or modulator of specific protein targets, although detailed biological assays are necessary to confirm these activities.
  • Pharmacological Potential : The compound's ability to influence metabolic processes positions it as a candidate for further research into its potential applications in treating metabolic disorders.

The exact mechanism of action for Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yla)amino)-4-oxobutanoate remains to be elucidated. However, its interactions with metabolic pathways suggest that it may modulate enzyme activity or receptor signaling related to lipid and glucose metabolism.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. These studies typically assess:

  • Cell Viability : Determining the cytotoxic effects of the compound.
  • Metabolic Activity : Measuring changes in glucose uptake and lipid accumulation.

In Vivo Studies

Animal models have been utilized to explore the pharmacokinetics and pharmacodynamics of Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yne)-1-amino)-4-octobutanoate. These studies aim to assess:

  • Efficacy : Evaluating the therapeutic effects on metabolic disorders.
  • Safety Profile : Monitoring adverse effects and tolerability.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique attributes of Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yne)-1-amino)-4-octobutanoate:

Compound NameStructural FeaturesUnique Attributes
Ethyl 4-(4-Aminophenyl)-4-OxobutanoateContains an amino group and oxobutanoateSimpler structure; lacks alkyne
Ethyl 4-(2-Methoxyphenoxy)butanamideFeatures a methoxy group instead of carbamoylDifferent substituent impacting solubility
N-(4-Aminophenyl)-N'-(3-Carbamoylphenyl)ureaUrea linkage instead of esterPotentially different biological activity

The unique combination of an alkyne moiety and specific phenolic substituents in Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yne)-1-amino)-4-octobutanoate may enhance its interaction with biological targets compared to simpler analogs.

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Use SHELX software for structure refinement. Single crystals can be grown via slow evaporation in ethanol/dichloromethane mixtures .
  • Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., alkyne protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₉N₂O₅: 349.13) .

What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?

Q. Advanced Research Focus

  • Steric Hindrance : The but-2-yn-1-yl group may hinder amide bond formation, leading to racemization. Use low-temperature (0–4°C) reactions with chiral auxiliaries .
  • Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Catalytic Asymmetry : Explore asymmetric hydrogenation or organocatalysis for stereocontrol .

How does the compound interact with biological targets, and what assays validate its bioactivity?

Q. Advanced Research Focus

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization assays. The carbamoylphenoxy group may mimic ATP-binding motifs .
  • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C for tracking in cell lines (e.g., HeLa) via scintillation counting .
  • Molecular Docking : Simulate binding to COX-2 or kynurenine 3-hydroxylase using AutoDock Vina, referencing similar fluorophenyl analogs .

What analytical methods are critical for assessing purity and stability in long-term storage?

Q. Advanced Research Focus

  • HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect degradation products (e.g., hydrolysis of the ester group) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C indicates suitability for room-temperature storage) .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and acidic/basic conditions to identify degradation pathways .

How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Q. Advanced Research Focus

  • QSAR Studies : Correlate substituent effects (e.g., fluorine vs. bromine on the phenyl ring) with logP and IC₅₀ values .
  • ADMET Prediction : Use SwissADME to optimize bioavailability; the ester group may improve membrane permeability but reduce metabolic stability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites for functionalization .

What are the implications of structural analogs in understanding structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Fluorine Substitution : Compare with 4-(2-fluorophenyl)-4-oxobutanoic acid (IC₅₀ = 12.5 µM for neuroprotection) to assess electronegativity effects .
  • Alkyne vs. Alkene Linkers : Test but-2-en-1-yl analogs to evaluate rigidity vs. flexibility in target binding .
  • Ester vs. Carboxylic Acid : Hydrolyze the ethyl ester to study the impact on solubility and potency .

How can crystallization conditions be optimized for X-ray diffraction studies?

Q. Advanced Research Focus

  • Solvent Screening : Use vapor diffusion with 2:1 DMSO/water or acetone/ethanol mixtures to grow single crystals .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to 100 K for data collection .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets affected by twinning .

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